4-[(3R)-piperidine-3-carbonyl]morpholine
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives has been achieved through various methods, including the Mannich reaction and Michael addition reaction . These methods involve the use of 1,2-amino alcohols and related compounds as starting materials . The synthesis of piperidine derivatives, a class to which PCMD belongs, has also been extensively studied .Molecular Structure Analysis
The molecular structure of PCMD includes a piperidine ring and a morpholine ring. The piperidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The morpholine ring, on the other hand, is known for its widespread availability in natural products and biologically relevant compounds .Physical And Chemical Properties Analysis
PCMD is a white crystalline solid with a molecular weight of 215.26 g/mol. It has a melting point of 120-122°C. Other physical and chemical properties specific to PCMD are not mentioned in the search results.Scientific Research Applications
Chemical Synthesis and Reactions
4-[(3R)-Piperidine-3-carbonyl]morpholine and its related compounds have been studied extensively in chemical synthesis. One study focused on the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides and their recyclization with a base, involving reactions with morpholine (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993). Another research highlighted the ozonation of piperidine, piperazine, and morpholine, which are structural units present in pharmaceuticals, and their reaction kinetics with ozone (Tekle-Röttering, Jewell, Reisz, Lutze, Ternes, Schmidt, & Schmidt, 2016).
Catalytic and Structural Applications
This compound derivatives have been applied in catalysis and structural chemistry. For example, N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes were synthesized and found to be effective catalysts for the Heck reaction (Singh, Das, Prakash, & Singh, 2013). The synthesis and spectroscopic characterization of Co(III) complexes with morpholine also demonstrate the versatility of these compounds in coordination chemistry (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Pharmaceutical and Biomedical Research
In pharmaceutical and biomedical research, these compounds have been involved in the synthesis of bioactive molecules. One example is the preparation of a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, which was evaluated for antiproliferative activity (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018). Another study synthesized morpholine-4-carboxylic acid derivatives and identified them as potent reversible and selective inhibitors of cathepsin S (Latli, Hrapchak, Lorenz, Busacca, & Senanayake, 2012).
Safety and Hazards
The safety data sheet for morpholine, a component of PCMD, indicates that it is a flammable liquid and vapor . It is harmful if swallowed and can cause severe skin burns and eye damage . It may cause respiratory irritation and is suspected of damaging fertility and the unborn child . It is toxic in contact with skin or if inhaled .
properties
IUPAC Name |
morpholin-4-yl-[(3R)-piperidin-3-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12/h9,11H,1-8H2/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAQRKAOFPLUCJ-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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